N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide side chain incorporates a 2-hydroxyethyl group linked to a 2,3-dihydro-1,4-benzodioxin ring at position 3.
The compound’s synthesis likely involves condensation reactions between thiazole precursors and benzodioxin-containing intermediates, as evidenced by analogous synthetic routes for related structures (e.g., hydrazinecarbothioamide cyclization and alkylation steps) .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c23-16(14-6-7-17-18(10-14)26-9-8-25-17)11-21-19(24)15-12-27-20(22-15)13-4-2-1-3-5-13/h1-7,10,12,16,23H,8-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYBWOQKMQNTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CSC(=N3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl intermediate, which is then reacted with a hydroxyethyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or acetone and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin and Thiazole Moieties
Compound A (CAS 790237-66-0) :
- Structure : N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide .
- Key Differences :
- Replaces the hydroxyethyl group with a pyrrolidine-3-carboxamide moiety.
- Features an acetamidophenyl substituent on the thiazole ring instead of a simple phenyl group.
- Implications : The acetamidophenyl group may enhance solubility or target affinity, while the pyrrolidine ring introduces conformational rigidity.
Compound B (CAS 898477-71-9) :
- Structure : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[4-(2-phenyldiazenyl)phenyl]-3-isoxazolecarboxamide .
- Key Differences :
- Substitutes the thiazole core with an isoxazole ring.
- Includes a diazenylphenyl group instead of a hydroxyethyl-benzodioxin linkage.
Functional Analogues with Thiadiazole/Triazole Cores
Compound C (1,2,4-Triazole-3-thiones) :
- Structure : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .
- Key Differences :
- Replaces the thiazole with a 1,2,4-triazole-thione scaffold.
- Incorporates sulfonyl and difluorophenyl groups for enhanced electrophilicity.
- Implications : The triazole-thione tautomerism may influence redox activity or metal chelation, differing from the stable thiazole-carboxamide framework.
Compound D (1,3,4-Thiadiazole Derivatives) :
- Structure: N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides .
- Key Differences: Uses a 1,3,4-thiadiazole ring instead of 1,3-thiazole. Contains trichloroethyl and phenylamino substituents.
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound shares synthetic strategies with benzodioxin-thiazole hybrids, such as the use of sodium acetate-mediated condensations (e.g., hydrazinecarbothioamide formation) .
- Structure-Activity Relationships (SAR) :
- Gaps in Evidence: No direct pharmacological data for the target compound were found; inferences are drawn from structural analogues.
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide, also referred to by its chemical structure and CAS number (1040638-59-2), is a compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN2O4S2 |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1040638-59-2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole moiety is known to exhibit diverse biological activities, including antimicrobial and anticancer properties. The benzodioxin structure contributes to the compound's lipophilicity and ability to penetrate cellular membranes, enhancing its bioavailability.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds with thiazole rings often demonstrate significant antimicrobial activity. Studies have shown that derivatives of thiazole possess inhibitory effects against a range of pathogens, including bacteria and fungi .
2. Enzyme Inhibition:
The compound has been studied for its potential as an enzyme inhibitor. In particular, it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these pathways are dysregulated .
3. Anticancer Potential:
Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Antimicrobial Properties: A study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results indicated that certain structural modifications enhanced their antibacterial activity significantly .
- Enzyme Inhibition Study: Another research focused on thiazole-based compounds as selective inhibitors for enzymes involved in cancer metabolism. The findings suggested that these compounds could effectively reduce tumor growth in vitro by inhibiting key metabolic enzymes.
Q & A
Q. What are the recommended synthetic routes for preparing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis of thiazole-carboxamide derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., thiazole-4-carboxylic acid) and amine-containing intermediates. For instance:
- Step 1 : Synthesize the 2-phenyl-1,3-thiazole-4-carboxylic acid core via cyclization of thioamides with α-halo ketones or via Hantzsch thiazole synthesis.
- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt (as described for similar thiazole derivatives in ) to facilitate amide bond formation with the dihydrobenzodioxin-ethanolamine intermediate.
- Critical Conditions : Solvent choice (e.g., ethanol or THF), temperature control (reflux at 170–210°C), and stoichiometric ratios of coupling agents to minimize side reactions. Yield optimization often requires purification via recrystallization or column chromatography .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.5–7.0 ppm, thiazole protons at δ 7.2–8.1 ppm) and carbon backbone integrity .
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks. highlights SHELX’s robustness in small-molecule refinement .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed [M+H]) and detects impurities .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC values to reference drugs like doxorubicin.
- Enzyme inhibition : Test against target enzymes (e.g., kinases, proteases) via fluorometric or colorimetric assays. For thiazole derivatives, prioritize assays related to anticancer or antimicrobial activity, as described in and .
Advanced Research Questions
Q. How can computational modeling be integrated to predict binding affinities and optimize the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s thiazole-carboxamide moiety and target proteins (e.g., ATP-binding pockets in kinases). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the phenyl ring .
- MD Simulations : Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?
- Methodological Answer :
- Dynamic Effects : Investigate restricted rotation in the carboxamide bond (e.g., due to steric hindrance from the dihydrobenzodioxin group) using variable-temperature NMR to observe coalescence of split peaks.
- Stereochemical Isomerism : Check for racemization at the hydroxyethyl group via chiral HPLC or circular dichroism (CD). discusses similar challenges in thiadiazole derivatives .
Q. How can reaction mechanisms be elucidated for unexpected byproducts formed during synthesis?
- Methodological Answer :
- Isolation and Characterization : Purify byproducts via preparative TLC or HPLC and analyze using NMR and HRMS.
- Mechanistic Probes : Use isotopic labeling (e.g., ) or trapping agents (e.g., TEMPO) to identify intermediates. For example, highlights side reactions in thiadiazole syntheses involving DMF or NaH .
Q. What advanced spectroscopic techniques validate non-covalent interactions in crystal structures or protein complexes?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Refine hydrogen-bonding networks and π-stacking interactions using SHELXL (). For protein complexes, employ cryo-EM or synchrotron-based crystallography .
- NMR Titration : Monitor chemical shift perturbations upon titrating the compound into a protein solution to map binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
